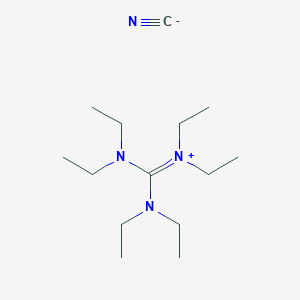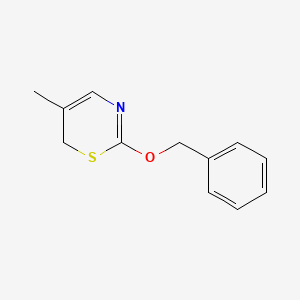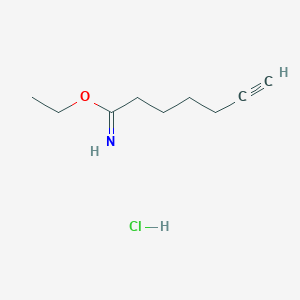
1,5-Dithia-9,13-diazacyclohexadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dithia-9,13-diazacyclohexadecane is a macrocyclic compound with the molecular formula C12H26N2S2. This compound is characterized by its unique structure, which includes two sulfur atoms and two nitrogen atoms within a 16-membered ring. The presence of these heteroatoms imparts distinct chemical properties, making it a subject of interest in various fields of scientific research .
Métodos De Preparación
The synthesis of 1,5-Dithia-9,13-diazacyclohexadecane typically involves the cyclization of linear precursors containing sulfur and nitrogen atoms. One common synthetic route includes the reaction of diamines with dithiols under specific conditions to form the macrocyclic ring. The reaction conditions often require the use of solvents such as dichloromethane and catalysts to facilitate the cyclization process .
Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient production of large quantities of the compound while maintaining high purity and yield .
Análisis De Reacciones Químicas
1,5-Dithia-9,13-diazacyclohexadecane undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which can convert sulfoxides back to sulfides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atoms typically results in the formation of sulfoxides or sulfones .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism by which 1,5-Dithia-9,13-diazacyclohexadecane exerts its effects is primarily through its ability to form stable complexes with metal ions. The nitrogen and sulfur atoms in the macrocycle act as donor sites, coordinating with metal ions to form stable chelates. These metal complexes can then participate in various chemical and biological processes, depending on the nature of the metal ion and the specific application .
Comparación Con Compuestos Similares
1,5-Dithia-9,13-diazacyclohexadecane can be compared with other similar macrocyclic compounds, such as:
1,4,8,11-Tetraazacyclotetradecane: This compound contains four nitrogen atoms within a 14-membered ring and is known for its strong complexation with metal ions.
1,7-Dithia-4,11-diazacyclotetradecane: Similar to this compound, this compound contains both sulfur and nitrogen atoms but within a 14-membered ring.
2,5-Dioxa-8,11,14-triaza-1,6(1,2)-dibenzenacyclopentadecaphane: This compound includes oxygen, nitrogen, and sulfur atoms within a larger macrocyclic structure.
The uniqueness of this compound lies in its specific arrangement of sulfur and nitrogen atoms within a 16-membered ring, which imparts distinct chemical properties and reactivity compared to other macrocycles .
Propiedades
Número CAS |
88439-32-1 |
|---|---|
Fórmula molecular |
C12H26N2S2 |
Peso molecular |
262.5 g/mol |
Nombre IUPAC |
1,5-dithia-9,13-diazacyclohexadecane |
InChI |
InChI=1S/C12H26N2S2/c1-5-13-7-2-9-15-11-4-12-16-10-3-8-14-6-1/h13-14H,1-12H2 |
Clave InChI |
HPOIYEQILRNVHT-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCCSCCCSCCCNC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl (5-chloro[1,3]oxazolo[4,5-h]quinolin-2-yl)acetate](/img/structure/B14380895.png)

![4-[4-(Methanesulfonyl)phenyl]-1,2,5-oxadiazol-3-amine](/img/structure/B14380898.png)

![N-[(4-Bromophenyl)sulfanyl]-4-(trifluoromethyl)aniline](/img/structure/B14380902.png)

silane](/img/structure/B14380923.png)

![4-[(3,4-Dimethoxyphenyl)methoxy]butan-2-one](/img/structure/B14380930.png)
![1-{[Bis(2-chloroethyl)carbamoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14380932.png)
![1-[3-(Propane-2-sulfonyl)propoxy]-3-(trifluoromethyl)benzene](/img/structure/B14380935.png)
![3-Methoxy-2-[2-(methylsulfanyl)-4-oxoazetidin-1-yl]benzoic acid](/img/structure/B14380939.png)

![3,3-dimethyl-2-[(E)-2-(2-phenyl-1H-indol-3-yl)ethenyl]-5-propylindole](/img/structure/B14380947.png)
